2,6-Dichloro-5-cyclopropylnicotinonitrile
Overview
Description
2,6-Dichloro-5-cyclopropylnicotinonitrile is a synthetic organic compound belonging to the class of nitro-containing nicotinonitriles. It has the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol
Mechanism of Action
Target of Action
It’s known that similar compounds are used as elicitors to stimulate the immune system of plants .
Mode of Action
It’s suggested that similar compounds can activate the plant’s natural defenses, making them resistant to infections even before the first symptoms appear .
Biochemical Pathways
Related compounds are known to induce systemic acquired resistance (sar) in plants, a natural plant defense mechanism developed through the evolutionary process .
Result of Action
It’s suggested that similar compounds can induce plant resistance, making them resistant to infections .
Preparation Methods
The synthesis of 2,6-Dichloro-5-cyclopropylnicotinonitrile involves several steps. One common method includes the reaction of 2,6-dichloronicotinic acid with cyclopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize advanced techniques like microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
2,6-Dichloro-5-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,6-Dichloro-5-cyclopropylnicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: Research on this compound includes its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant metabolic pathways
Comparison with Similar Compounds
2,6-Dichloro-5-cyclopropylnicotinonitrile can be compared with other similar compounds, such as:
2,6-Dichloroisonicotinic acid: Both compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
2,6-Dichloro-3-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,6-dichloro-5-cyclopropylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-6(4-12)3-7(5-1-2-5)9(11)13-8/h3,5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQFHOJOFFUFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(C(=C2)C#N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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